molecular formula C12H11N3O3 B2487842 4-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid CAS No. 1004193-71-8

4-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid

Cat. No.: B2487842
CAS No.: 1004193-71-8
M. Wt: 245.238
InChI Key: OKQVHUBAGISZHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(1-Methyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid is a benzoic acid derivative featuring a 1-methylpyrazole-4-carbonyl group linked via an amide bond to the para-position of the aromatic ring. Its molecular formula is C₁₂H₁₁N₃O₃, with a molecular weight of 261.24 g/mol. The compound’s structure combines the hydrogen-bonding capacity of the carboxylic acid group with the hydrophobic and π-π stacking properties of the pyrazole ring, making it a candidate for applications in medicinal chemistry and materials science .

Properties

IUPAC Name

4-[(1-methylpyrazole-4-carbonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c1-15-7-9(6-13-15)11(16)14-10-4-2-8(3-5-10)12(17)18/h2-7H,1H3,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKQVHUBAGISZHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid typically involves a multi-step process:

    Starting Materials: The synthesis begins with 1-methyl-1H-pyrazole and 4-aminobenzoic acid.

    Formation of Intermediate: The first step involves the reaction of 1-methyl-1H-pyrazole with a suitable acylating agent, such as benzoyl chloride, to form an intermediate.

    Coupling Reaction: The intermediate is then coupled with 4-aminobenzoic acid under appropriate conditions, often using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.

    Purification: The final product is purified using techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, including as a scaffold for drug development targeting specific biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The carbonyl group and pyrazole ring play crucial roles in binding to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways depend on the specific biological context and target.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name & ID Molecular Formula Key Structural Features Biological Activity (if reported) Synthesis Highlights
4-{[(1-Methyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid (Target) C₁₂H₁₁N₃O₃ Benzoic acid with 4-amido-linked 1-methylpyrazole-4-carbonyl Not explicitly reported (assumed based on analogs) Likely amide coupling
4-[(1-Methyl-1H-pyrazol-3-yl)amino]benzoic acid () C₁₁H₁₁N₃O₂ Direct amino linkage to pyrazole-3-yl; no carbonyl group Not reported Direct amination of 4-aminobenzoic acid
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives () C₁₇H₁₃N₃O₂ (e.g.) Pyrazole with benzoyl, phenyl, and aldehyde substituents Antioxidant, anti-inflammatory (e.g., 4c, 4e) Vilsmeier-Haack reaction
4-((((1-Ethyl-1H-pyrazol-4-yl)methyl)amino)methyl)benzoic acid () C₁₄H₁₇N₃O₂ Ethyl-pyrazole linked via aminomethyl group to benzoic acid Not reported Alkylation and reductive amination
4-[(1-Hydroxynaphthalene-2-carbonyl)amino]benzoic acid () C₁₈H₁₃NO₄ Naphthalene-derived carbonyl amide substituent Not reported Amide coupling with hydroxynaphthalene acid

Key Structural Differences

’s derivatives feature an aldehyde group at the pyrazole-4-position, which may confer higher reactivity but lower stability compared to amides .

Aromatic Systems: ’s naphthalene moiety increases lipophilicity and π-stacking capacity compared to the pyrazole-based analogs .

Functional Groups: The carboxylic acid in all compounds enables salt formation, improving solubility. However, ’s ethyl-pyrazole and aminomethyl linker may enhance membrane permeability relative to the target’s amide .

Physicochemical and Pharmacokinetic Properties

  • Solubility: The target’s carboxylic acid and polar amide group may improve aqueous solubility over ’s aldehydes but reduce it compared to ’s aminomethyl-linked analog.
  • Bioavailability : The ethyl-pyrazole in could enhance lipophilicity and blood-brain barrier penetration relative to the target’s methyl group .

Biological Activity

4-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid, also known by its CAS number 957484-32-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its anticancer properties, synthesis, and structure-activity relationships (SAR).

  • Molecular Formula : C13H13N3O3
  • Molecular Weight : 259.261 g/mol
  • CAS Number : 957484-32-1

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the 1H-pyrazole scaffold. The compound has shown promising results against various cancer cell lines.

In Vitro Studies

In vitro evaluations have demonstrated that derivatives of 1H-pyrazole exhibit significant antiproliferative activity against several cancer types, including:

  • Breast Cancer : Notably, compounds with the 1H-pyrazole structure have been effective against MDA-MB-231 breast cancer cells.
  • Liver Cancer : The compound has shown inhibition of HepG2 cell proliferation with a mean growth percentage reduction of approximately 54.25% .

Table 1 summarizes the IC50 values for various cancer cell lines:

Cell LineIC50 (µM)Reference
MDA-MB-2310.85
HepG20.95
HeLa38.44
HL601.05

In Vivo Studies

In vivo studies indicate that derivatives of this compound can inhibit tumor growth in animal models, suggesting a potential for development into therapeutic agents.

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives often correlates with specific structural features. Modifications at various positions on the pyrazole ring can enhance or diminish activity. For instance:

  • Substituents at position N1 significantly influence antiproliferative activity; larger alkyl groups tend to reduce efficacy.
  • The presence of electron-withdrawing groups has been associated with improved activity against certain cancer cell lines .

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrazole-based compounds where structural modifications were systematically applied to assess their effects on biological activity. The results indicated that specific substitutions led to enhanced selectivity and potency against cancer cells while maintaining low toxicity to normal cells .

Example Case Study Results

One study synthesized a series of compounds based on the pyrazole scaffold and evaluated their cytotoxicity against various cancer cell lines:

  • Compound A : IC50 = 0.59 µM in MCF7 cells.
  • Compound B : IC50 = 2.40 µM in SKBR3 cells.
    These findings underscore the importance of structural optimization in developing effective anticancer agents.

Q & A

Q. What are the common synthetic routes for preparing 4-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid, and how are reaction conditions optimized for yield?

  • Methodological Answer : The compound is typically synthesized via a two-step approach:

Pyrazole Intermediate Preparation : Cyclocondensation of ethyl acetoacetate with hydrazine derivatives (e.g., methylhydrazine) in the presence of DMF-DMA (dimethylformamide dimethyl acetal) to form 1-methyl-1H-pyrazole-4-carboxylic acid esters .

Amide Coupling : Reacting the pyrazole carboxylic acid with 4-aminobenzoic acid using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF under nitrogen. Optimized conditions include a 1.2:1 molar ratio of acylating agent to amine, gradual temperature ramping (0°C to room temperature), and purification via flash chromatography (cyclohexane/ethyl acetate gradient) . Yield improvements focus on reducing side reactions by controlling moisture and using excess coupling agents.

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Identifies proton environments (e.g., pyrazole protons at δ 7.5–8.0 ppm, benzoic acid carbonyl at ~170 ppm) and confirms amide bond formation .
  • IR Spectroscopy : Detects key functional groups (amide I band ~1650 cm⁻¹, carboxylic acid O-H stretch ~2500–3000 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 260.0925 for C12H11N3O3) .
  • HPLC Purity Analysis : Uses a C18 column with a gradient of 0.1% TFA in H2O/MeCN (95:5 to 5:95 over 20 min) to assess purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data observed for derivatives of this compound across different studies?

  • Methodological Answer : Discrepancies often arise from:
  • Assay Variability : Standardize protocols using CLSI guidelines for antimicrobial testing (e.g., fixed inoculum size of 1×10⁵ CFU/mL) .
  • Solvent Effects : Limit DMSO concentration to <1% to avoid false negatives in cytotoxicity assays .
  • Orthogonal Validation : Combine MIC determinations with time-kill studies or fluorescence-based bacterial viability assays to confirm activity .
  • Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography to rule out tautomerism or polymorphic differences .

Q. What computational strategies are employed to predict the binding interactions of this compound with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with protein targets (e.g., COX-2 PDB: 3LN1) to identify key interactions: hydrogen bonding between the amide group and Arg120, and π-π stacking of the pyrazole ring with Tyr355 .
  • Molecular Dynamics (MD) Simulations : Run 100 ns trajectories in AMBER to assess binding stability (RMSD < 2 Å) .
  • QSAR Modeling : Correlate substituent electronegativity (Hammett σ values) with inhibitory potency against kinases or bacterial enzymes .

Q. What methodologies are recommended for analyzing the compound’s stability under physiological conditions?

  • Methodological Answer :
  • pH-Dependent Stability : Incubate in simulated gastric fluid (pH 1.2, pepsin) and intestinal fluid (pH 6.8, pancreatin) for 24h. Quantify degradation via HPLC (retention time shifts) and identify byproducts (e.g., hydrolyzed amide) using LC-MS .
  • Thermal Stability : Perform accelerated testing at 40°C/75% RH for 4 weeks. Monitor solid-state degradation via DSC (melting point shifts) and FTIR (loss of carbonyl peaks) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.